molecular formula C11H10ClNS B13240691 2-chloro-N-(thiophen-3-ylmethyl)aniline

2-chloro-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13240691
M. Wt: 223.72 g/mol
InChI Key: AKRVTVXTAQDJSU-UHFFFAOYSA-N
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Description

2-Chloro-N-(thiophen-3-ylmethyl)aniline is an aniline derivative featuring a chlorine substituent at the 2-position of the benzene ring and a thiophen-3-ylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₀ClNS, with a molecular weight of 223.72 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods described for related 2-chloro-N-(2-vinyl)aniline derivatives, where ligand-controlled cyclization enables selective heterocycle formation .

Properties

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

2-chloro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H10ClNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2

InChI Key

AKRVTVXTAQDJSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CSC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for 2-chloro-N-(thiophen-3-ylmethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and the aniline moiety can participate in π-π interactions and hydrogen bonding, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Thiophene Position Notable Properties References
2-Chloro-N-(thiophen-3-ylmethyl)aniline C₁₁H₁₀ClNS 223.72 2-Cl, N-thiophen-3-ylmethyl 3-ylmethyl -
3-Chloro-N-(thiophen-2-ylmethyl)aniline C₁₁H₁₀ClNS 223.72 3-Cl, N-thiophen-2-ylmethyl 2-ylmethyl Density: 1.308 g/cm³; pKa: 2.84
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline C₁₂H₁₂BrNS 282.20 2-Br, 5-CH₃ 3-ylmethyl Discontinued commercial availability
N-(5-Methylthiophen-2-ylmethyl)-3-(trifluoromethyl)aniline C₁₃H₁₂F₃NS 271.30 3-CF₃ 2-ylmethyl (5-CH₃) High electron-withdrawing capacity
N-(2,4-Dinitrophenyl)-N'-thiophen-2-ylmethylene-hydrazine C₁₁H₈N₄O₄S 292.28 2,4-NO₂, hydrazine bridge 2-ylmethylene High polarity; intermediate in heterocycle synthesis

Biological Activity

2-Chloro-N-(thiophen-3-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical formula for 2-chloro-N-(thiophen-3-ylmethyl)aniline is C10H10ClN, featuring a thiophene ring attached to an aniline structure. The presence of the chlorine atom and the thiophene moiety contributes to its unique reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that 2-chloro-N-(thiophen-3-ylmethyl)aniline acts as a probe in biochemical assays, particularly in studying enzyme activities and protein interactions. Its ability to inhibit certain enzymes makes it a valuable compound for investigating biochemical pathways.

Anticancer Activity

In a study evaluating various derivatives of thiophene-containing compounds, 2-chloro-N-(thiophen-3-ylmethyl)aniline was tested for its cytotoxic effects against several cancer cell lines. The results indicated selective cytotoxicity against human colon cancer cells (HCT-116), with significant inhibition observed at concentrations around 100 µg/ml. The compound demonstrated an IC50 value comparable to established anticancer agents, suggesting it has potential as a therapeutic agent .

The mechanisms underlying the biological activity of 2-chloro-N-(thiophen-3-ylmethyl)aniline include:

  • Inhibition of Cholinesterases : Similar compounds have shown inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the S and G2/M phases, contributing to their anticancer properties. This effect is likely mediated through the regulation of key proteins involved in cell cycle progression .

Case Studies

StudyFindings
Biochemical Assays Demonstrated enzyme inhibition capabilities, serving as a probe for studying protein interactions.
Cytotoxicity Testing Showed selective cytotoxicity against HCT-116 cancer cells with promising IC50 values .
Mechanistic Insights Indicated potential for inducing cell cycle arrest and affecting cholinergic signaling pathways .

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